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molecular formula C7H6Br3NO B1625211 Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide CAS No. 476468-54-9

Ethanone, 2,2-dibromo-1-(3-pyridinyl)-, hydrobromide

Cat. No. B1625211
M. Wt: 359.84 g/mol
InChI Key: QSFQHMHLEWZMQW-UHFFFAOYSA-N
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Patent
US06649768B1

Procedure details

3-Acetylpyridine (50 g, 0.41 mol), 47% aqueous HBr solution (106.6 g, 1.5 equivalent amount relative to 3-acetylpyridine) and water (80 ml) were charged in a reaction vessel and the mixture was stirred at 55-60° C. Bromine (135.2 g, 2.05 equivalent amount relative to 3-acetylpyridine) was added dropwise and the mixture was stirred for one more hour. The mixture was cooled to 5° C. under ice-cooling, and filtered to give 146.7 g of the titled compound as crystals (yield 99.0%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
106.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
135.2 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[BrH:10].[Br:11]Br>O>[BrH:10].[Br:10][CH:2]([Br:11])[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
106.6 g
Type
reactant
Smiles
Br
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
135.2 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 55-60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one more hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C. under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Br.BrC(C(=O)C=1C=NC=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 146.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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